molecular formula C15H14ClNO4S B14620202 2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene CAS No. 58880-47-0

2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene

Cat. No.: B14620202
CAS No.: 58880-47-0
M. Wt: 339.8 g/mol
InChI Key: YBZKFVDZLBCHTB-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a chloro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzenesulfonyl chloride to introduce the nitro group. This is followed by a Friedel-Crafts alkylation reaction to attach the trimethylbenzene moiety. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives .

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene exerts its effects is complex and involves multiple molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is unique due to the presence of the trimethylbenzene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with the simpler analogs .

Properties

CAS No.

58880-47-0

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)sulfonyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H14ClNO4S/c1-9-6-10(2)15(11(3)7-9)22(20,21)12-4-5-13(16)14(8-12)17(18)19/h4-8H,1-3H3

InChI Key

YBZKFVDZLBCHTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C

Origin of Product

United States

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